molecular formula C20H12BrClN2OS B4887445 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide

Cat. No.: B4887445
M. Wt: 443.7 g/mol
InChI Key: XORHVZFRXZCKHV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure. This particular compound is characterized by the presence of a benzothiazole moiety, a chlorophenyl group, and a bromobenzamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The bromobenzamide moiety can be introduced by reacting the intermediate with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
  • N’- (1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide is unique due to the presence of both chlorine and bromine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzothiazole core provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2OS/c21-14-6-2-1-5-13(14)19(25)23-17-11-12(9-10-15(17)22)20-24-16-7-3-4-8-18(16)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORHVZFRXZCKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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